N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
CAS No.: 688335-45-7
Cat. No.: VC4766005
Molecular Formula: C17H14ClN3OS
Molecular Weight: 343.83
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 688335-45-7 |
|---|---|
| Molecular Formula | C17H14ClN3OS |
| Molecular Weight | 343.83 |
| IUPAC Name | N-(3-chlorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H14ClN3OS/c18-13-5-4-6-14(11-13)20-16(22)12-23-17-19-9-10-21(17)15-7-2-1-3-8-15/h1-11H,12H2,(H,20,22) |
| Standard InChI Key | BZRMJJCROVWJTC-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS No. 688335-45-7) has the molecular formula C₁₇H₁₄ClN₃OS and a molecular weight of 343.83 g/mol. The structure comprises three distinct regions:
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3-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the meta position, contributing electron-withdrawing effects.
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Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 1-position is substituted with a phenyl group, enhancing steric bulk and π-stacking potential.
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Thioacetamide linkage: A sulfur atom bridges the imidazole and acetamide moieties, introducing thioether reactivity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₄ClN₃OS | |
| Molecular Weight | 343.83 g/mol | |
| IUPAC Name | N-(3-chlorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
| Topological Polar Surface Area | 97.8 Ų |
Spectroscopic Characterization
While experimental data for this specific compound are sparse, analogous thioacetamide-imidazole hybrids are typically characterized using:
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Nuclear Magnetic Resonance (NMR): To resolve proton environments of the imidazole ring (δ 7.2–8.1 ppm) and chlorophenyl group (δ 7.0–7.5 ppm).
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Mass Spectrometry (MS): Molecular ion peaks at m/z 343.83 (M⁺) with fragmentation patterns indicative of sulfur and chlorine loss.
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Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹).
Synthetic Methodologies
Stepwise Synthesis
The synthesis of N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves a multi-step sequence:
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Imidazole Formation: Condensation of 1-phenyl-1H-imidazole-2-thiol with chloroacetamide derivatives under basic conditions (e.g., triethylamine in dichloromethane).
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Acylation: Reaction of the thiol intermediate with N-(3-chlorophenyl)acetamide using coupling agents like EDCI/HOBt.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | 1-phenylimidazole-2-thiol, K₂CO₃, DMF, 80°C | 78% | |
| 2 | N-(3-chlorophenyl)acetamide, EDCI, HOBt, DCM | 65% |
Scalability Challenges
Large-scale production faces hurdles due to:
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Sulfur Sensitivity: Thioether bonds are prone to oxidation, necessitating inert atmospheres (N₂/Ar).
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Byproduct Formation: Competing reactions at the imidazole nitrogen require precise stoichiometric control.
Biological Activities and Mechanisms
Anticancer Activity
Imidazole derivatives disrupt tubulin polymerization and topoisomerase II, inducing apoptosis in cancer cells . For example, N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide inhibits HeLa cell proliferation (IC₅₀ = 9.7 µM). The chlorine atom in N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide may enhance DNA intercalation, though in vitro validation is needed.
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: The compound’s modular structure allows derivatization at the chlorophenyl (R₁) and imidazole (R₂) positions to enhance bioavailability.
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Prodrug Design: Thioacetamide’s metabolic stability supports its use as a prodrug scaffold for targeted drug delivery.
Material Science
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Coordination Chemistry: The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis and sensors.
Comparative Analysis with Structural Analogs
Table 3: Benchmarking Against Related Compounds
| Compound Name | Molecular Weight | Key Activity | Reference |
|---|---|---|---|
| N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide | 343.83 | Antimicrobial (predicted) | |
| N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide | 392.87 | Anticancer (IC₅₀ = 9.7 µM) | |
| 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | 392.90 | Antibacterial (IC₅₀ = 12 µM) |
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